Bromhexine N-Oxide

Description

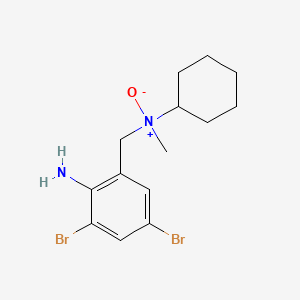

Structure

3D Structure

Properties

Molecular Formula |

C14H20Br2N2O |

|---|---|

Molecular Weight |

392.13 g/mol |

IUPAC Name |

N-[(2-amino-3,5-dibromophenyl)methyl]-N-methylcyclohexanamine oxide |

InChI |

InChI=1S/C14H20Br2N2O/c1-18(19,12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 |

InChI Key |

GQLOSIJWCOMKDT-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](CC1=C(C(=CC(=C1)Br)Br)N)(C2CCCCC2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Bromhexine N Oxide

Chemical Synthesis Routes of Bromhexine (B1221334) N-Oxide

The primary route for the synthesis of Bromhexine N-Oxide involves the direct oxidation of the tertiary amine group in the Bromhexine molecule. This transformation is a common reaction in organic chemistry, and several oxidizing agents can be employed to achieve this.

Oxidation Reactions for N-Oxide Formation

The conversion of a tertiary amine to its corresponding N-oxide requires a careful selection of an oxidizing agent to ensure high yield and minimize side reactions. Common reagents for this purpose include hydrogen peroxide and peroxy acids. nih.gov

Hydrogen peroxide (H₂O₂) is a mild and environmentally friendly oxidizing agent. The reaction is typically carried out in a suitable solvent, such as methanol or water, and may be catalyzed by acids or metal complexes. For a substrate like Bromhexine, the reaction would proceed by the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide.

Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are highly effective reagents for the N-oxidation of tertiary amines. nih.gov These reactions are generally fast and clean, often providing high yields of the N-oxide. The choice of solvent is crucial and is typically a non-reactive medium like dichloromethane or chloroform.

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, optional catalyst | Inexpensive, environmentally benign byproduct (water) | Can be slow, may require a catalyst |

| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | High reactivity, clean reaction | More expensive, potentially explosive |

| Caro's acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄ | Strong oxidizing agent | Harsh acidic conditions |

Optimization of Synthetic Conditions for Research-Scale Production

For the research-scale production of this compound, optimization of the reaction conditions is critical to maximize yield and purity. Key parameters to consider include the choice of oxidizing agent, solvent, reaction temperature, and reaction time.

A systematic approach to optimization would involve screening different oxidizing agents, such as H₂O₂ and mCPBA, to identify the most efficient one for Bromhexine. Subsequently, the stoichiometry of the chosen oxidant would be varied to find the optimal molar ratio that drives the reaction to completion without leading to over-oxidation or degradation of the product.

The reaction temperature is another important factor. While some N-oxidations proceed readily at room temperature, others may require gentle heating to increase the reaction rate. Conversely, for highly reactive oxidants, cooling may be necessary to control the reaction and prevent the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Purification of the resulting this compound would typically involve chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the desired product from any unreacted starting material and byproducts.

Table 2: Hypothetical Optimization Parameters for this compound Synthesis

| Parameter | Range/Conditions to be Tested | Rationale |

| Oxidizing Agent | H₂O₂, mCPBA | To determine the most effective and selective reagent. |

| Solvent | Methanol, Water, Dichloromethane | To assess the impact of solvent polarity on reaction efficiency. |

| Temperature | 0 °C, Room Temperature, 40 °C | To find the optimal balance between reaction rate and product stability. |

| Stoichiometry (Oxidant:Bromhexine) | 1.1:1, 1.5:1, 2:1 | To ensure complete conversion while minimizing side reactions. |

| Reaction Time | 1h, 4h, 12h, 24h | To identify the point of maximum product formation. |

Enzymatic Synthesis Approaches to this compound

While chemical synthesis provides a direct route to this compound, enzymatic approaches offer the potential for high selectivity and milder reaction conditions. In biological systems, the N-oxidation of xenobiotics containing tertiary amine functionalities is often catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

The in vitro synthesis of this compound could potentially be achieved by incubating Bromhexine with a preparation of liver microsomes, which are rich in these drug-metabolizing enzymes, in the presence of necessary cofactors like NADPH. This biomimetic approach would not only provide a synthetic route to the N-oxide but could also offer insights into the metabolic pathways of Bromhexine in vivo.

However, the isolation and purification of the product from a complex biological matrix can be challenging. Furthermore, the yields from such enzymatic reactions are often lower than those obtained through chemical synthesis, making it more suitable for small-scale production for analytical or research purposes. To date, specific enzymatic methods for the preparative synthesis of this compound have not been extensively reported in the scientific literature.

Preparation of Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. The preparation of labeled this compound, for instance with isotopes such as ¹³C, ¹⁴C, or ³H, would enable detailed investigations into its biological fate.

The synthesis of labeled this compound would typically start with a labeled precursor of Bromhexine. For example, a ¹⁴C-labeled methyl group could be introduced into the Bromhexine molecule, which would then be subjected to N-oxidation as described in the chemical synthesis section. A pharmacokinetic study has previously utilized a radiolabeled dose of Bromhexine, indicating that methods for labeling the parent drug exist. drugbank.comnih.gov

The position of the label is a critical consideration and depends on the specific research question. For instance, if the goal is to trace the entire molecule, a stable isotope label on the aromatic ring might be preferable. The subsequent N-oxidation of the labeled Bromhexine would then yield the desired labeled this compound. The purification and characterization of the final labeled product would require specialized techniques to handle and quantify the radioactivity.

Metabolic Research of Bromhexine N Oxide

In Vitro Biotransformation Studies of Bromhexine (B1221334) N-Oxide

In vitro studies, which are conducted in controlled laboratory environments, are crucial for understanding the fundamental metabolic processes of drug compounds. These studies often utilize subcellular fractions, such as microsomes, or cellular and microbial systems to simulate and analyze metabolic reactions.

Investigation of N-Oxide Formation in Hepatic Microsomal Systems

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a primary tool for studying drug metabolism. They contain a high concentration of drug-metabolizing enzymes. When incubated with liver microsomes, particularly from pigs, in the presence of necessary co-factors like NADPH, the formation of N-oxide metabolites from parent compounds can be observed. jrespharm.com Studies have shown that the N-oxidation of various compounds occurs in these systems, indicating that the liver is a key site for this metabolic pathway. jrespharm.com For instance, research on isoniazid (B1672263) hydrazones demonstrated the production of N-oxide metabolites in pig liver microsomal preparations. jrespharm.com

Role of Specific Cytochrome P450 Isoforms and Flavin-Containing Monooxygenases in N-Oxidation

The formation of N-oxides is primarily catalyzed by two major enzyme superfamilies: Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs). hyphadiscovery.com

Cytochrome P450 (CYP450): This superfamily of heme-containing enzymes is responsible for the oxidation of a vast number of drugs. washington.edu The CYP3A subfamily, in particular, has been identified as playing a significant role in the metabolism of Bromhexine. nih.govconicet.gov.ar Inhibition studies using clarithromycin, a known CYP3A4 inhibitor, have confirmed the involvement of this isoform in the metabolism of Bromhexine in both fungal and rat liver microsome models. nih.govresearchgate.netnih.gov The absence of metabolite formation in the presence of this inhibitor provides strong evidence for CYP3A4's role. nih.govresearchgate.netnih.gov

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxygenation of nitrogen- and sulfur-containing compounds. xiahepublishing.com These enzymes are present in various tissues, including the liver and intestine, and contribute to the metabolism of a wide array of xenobiotics. researchgate.netcore.ac.uk FMOs are known to produce N-oxide metabolites, which are generally more polar and readily excretable. core.ac.uk The formation of N-oxides by FMOs is an important pathway for the detoxification of many foreign compounds. core.ac.uk

Microbial and Cell Culture Models for N-Oxide Biotransformation Research

Microbial and cell culture models serve as valuable alternatives to animal testing for studying drug metabolism.

Microbial Models: Fungi, particularly species of the genus Cunninghamella, are well-established models for investigating drug metabolism because they possess enzymatic systems, including cytochrome P450, that are comparable to those in mammals. nih.govresearchgate.netoup.com Studies have shown that Cunninghamella elegans, C. echinulata, and C. blakesleeana can metabolize Bromhexine, producing metabolites similar to those found in rat liver microsomes. nih.govresearchgate.netnih.gov These fungal models have been successfully used to study Phase I reactions such as N-oxidation. researchgate.netoup.com

Cell Culture Models: Pig hepatocyte cultures are another effective in vitro model as they maintain both Phase I and Phase II biotransformation activities. nih.govresearchgate.net Studies using these cultures have allowed for the identification of numerous Bromhexine metabolites, providing insights into the complex metabolic pathways. researchgate.netresearchgate.net

In Vivo Animal Model Metabolism Studies

In vivo studies, conducted in living organisms, are essential for understanding how a compound is metabolized and distributed throughout the body under physiological conditions.

Identification and Characterization of Bromhexine N-Oxide in Animal Tissues and Excreta

Following oral administration of Bromhexine in various animal models, including mice, rats, rabbits, and dogs, a complex metabolic profile has been observed. researchgate.net Primary transformation reactions include N-oxidation, alongside hydroxylation and N-demethylation. researchgate.net The resulting metabolites, including this compound, are then distributed to various tissues and subsequently eliminated from the body through excreta, primarily urine and feces. researchgate.net For instance, in humans, approximately 88% of an administered dose of Bromhexine was recovered in the urine within 96 hours. researchgate.net Comparative studies have revealed significant species differences in the metabolic patterns of Bromhexine, with rabbits showing the most similarity to humans. researchgate.net

Comparative Metabolic Pathways Across Different Animal Species

The metabolism of bromhexine, and by extension its N-oxide derivative, exhibits considerable species-specific variations. Research comparing the metabolic profiles of bromhexine in various animal models, including mice, rats, rabbits, dogs, and pigs, has revealed significant differences in the biotransformation pathways. researchgate.netnih.gov These differences are crucial for understanding the pharmacokinetics and for extrapolating animal study data to humans.

Studies have shown that the metabolic pattern of bromhexine in rabbits is most similar to that in humans, while the metabolic profile in rats shows the least similarity. researchgate.netnih.gov Dogs and mice hold intermediate positions in this comparative metabolic landscape. researchgate.net The primary metabolic reactions observed across species include hydroxylation, N-demethylation, and N-oxidation. researchgate.netresearchgate.net

In pig hepatocyte cultures, the metabolism of bromhexine involves rapid "single-step" phase I reactions like hydroxylation and demethylation. researchgate.net Slower, "multiple-step" reactions lead to the formation of hydroxylated/demethylated and aminal hydroxylated metabolites. researchgate.net Furthermore, phase II conjugation with glucuronic acid is a common pathway for all hydroxylated metabolites in pigs, with a tendency for the glucuronides of hydroxylated/demethylated products to accumulate. researchgate.net

In rats, in vitro studies using rat liver microsomes (RLMs) have identified several metabolites of bromhexine. nih.govresearchgate.net The cytochrome P450 enzyme CYP3A4 has been identified as playing a significant role in the metabolism of bromhexine in these models. nih.gov This is consistent with findings in other mammalian systems. The metabolites produced by rat liver microsomes show similarities to those generated by the fungus Cunninghamella elegans, which is often used as a microbial model for mammalian drug metabolism. nih.govresearchgate.net

A significant metabolite of bromhexine across several species is ambroxol, which is formed through N-demethylation. mdpi.com Further metabolism of bromhexine can lead to the formation of 3,5-dibromoanthranilic acid. researchgate.net The dehydration of the N-hydroxylation product can also lead to a cyclization reaction, forming a tetrahydroquinazoline (B156257) derivative and its subsequent hydroxylated metabolites. researchgate.net

The table below summarizes the key comparative metabolic aspects of bromhexine in different animal species, providing a snapshot of the variations in biotransformation.

| Species | Key Metabolic Pathways | Notable Metabolites | Similarity to Human Metabolism |

| Rabbit | Hydroxylation, N-demethylation, N-oxidation | Ambroxol, 3,5-dibromoanthranilic acid, hydroxylated derivatives | High researchgate.net |

| Dog | Hydroxylation, N-demethylation, N-oxidation | Ambroxol, 3,5-dibromoanthranilic acid | Intermediate researchgate.net |

| Mouse | Hydroxylation, N-demethylation, N-oxidation | Ambroxol, 3,5-dibromoanthranilic acid | Intermediate researchgate.net |

| Rat | Hydroxylation, N-demethylation, N-oxidation (CYP3A4 mediated) | Ambroxol, various microsomal metabolites | Low researchgate.netnih.gov |

| Pig | Hydroxylation, Demethylation, Glucuronidation | Hydroxylated and demethylated metabolites, Glucuronide conjugates | Not explicitly stated in the provided context |

Analytical Science and Characterization of Bromhexine N Oxide

Chromatographic Methodologies for Bromhexine (B1221334) N-Oxide Analysis

Chromatographic techniques are fundamental in separating Bromhexine N-Oxide from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Bromhexine and its impurities, including the N-oxide. genspark.aizjyj.org.cn Method development often involves a reversed-phase approach, utilizing columns like C18 to achieve separation. researchgate.netnih.gov

Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring specificity, linearity, range, accuracy, and robustness. zjyj.org.cnnih.gov For instance, a validated stability-indicating HPLC method was developed to separate Bromhexine from its degradation products, including the N-oxide. researchgate.net Forced degradation studies, exposing the drug substance to stress conditions such as oxidation (e.g., with hydrogen peroxide), heat, and light, are instrumental in demonstrating the method's ability to resolve the N-oxide from other potential impurities. zjyj.org.cnrjptonline.org

A typical HPLC method for impurity profiling might employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. zjyj.org.cnrjptonline.org Detection is commonly performed using a UV detector at a wavelength where both Bromhexine and its N-oxide exhibit significant absorbance, such as 225 nm or 240 nm. zjyj.org.cnnih.gov

Table 1: Example of HPLC Method Parameters for Bromhexine and Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Methanol, B: Water (adjusted to pH 2.5 with o-phosphoric acid) |

| Elution | Isocratic (90:10, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 240 nm |

| Temperature | 40°C |

This table presents a generalized example based on published methodologies. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications in N-Oxide Quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. cuni.cz This technique utilizes columns with sub-2 µm particles, leading to improved separation efficiency. cuni.cz

In the context of this compound, UPLC is particularly valuable for the rapid and sensitive quantification of this and other impurities. genspark.aicuni.cz The enhanced resolution of UPLC allows for better separation of closely eluting peaks, which is critical when analyzing complex mixtures of degradation products. The increased sensitivity is also advantageous for detecting and quantifying impurities present at very low levels. cuni.cz The principles of method development and validation for UPLC are similar to those for HPLC, focusing on achieving reliable and reproducible results. cuni.cz

Thin-Layer Chromatography (TLC) and Densitometric Approaches for N-Oxide Detection

Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective alternative for the detection of this compound. scribd.com High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a quantitative approach. nih.gov

In a typical HPTLC method, the sample is spotted onto a silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. researchgate.netnih.gov For the separation of Bromhexine and its impurities, a mobile phase such as hexane:acetone:ammonia solution has been utilized. researchgate.netnih.gov After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 240 nm or 325 nm) to quantify the separated compounds. researchgate.netnih.govscilit.com This technique has been successfully validated for the determination of Bromhexine in the presence of its impurities. nih.gov

Table 2: Example of HPTLC-Densitometry Parameters

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel plates |

| Mobile Phase | Hexane:Acetone:Ammonia solution (9:0.5:0.08, by volume) |

| Detection | UV scanning at 240 nm |

This table presents a generalized example based on published methodologies. researchgate.netnih.gov

Gas Chromatography (GC) for Related Volatile Species Research

While not the primary method for analyzing the non-volatile this compound, Gas Chromatography (GC) plays a role in the analysis of related volatile species that may be present as impurities or degradation products in Bromhexine drug substances. nih.govchitkara.edu.in For instance, GC coupled with headspace sampling has been used to determine residual solvents in Bromhexine hydrochloride. chitkara.edu.in

In studies investigating the degradation of Bromhexine under certain conditions, such as chlorination, GC coupled with high-resolution mass spectrometry (GC-HRMS) has been used to identify volatile and semi-volatile disinfection by-products. nih.gov This highlights the utility of GC in providing a comprehensive understanding of the impurity profile of a drug, which can indirectly relate to the formation pathways of non-volatile impurities like the N-oxide.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the identity and structure of this compound and for its quantification.

Mass Spectrometry (MS and MS/MS) for N-Oxide Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of this compound. researchgate.netresearchgate.net The technique provides information about the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), its structural fragments.

Electrospray ionization (ESI) is a commonly used ionization technique for analyzing polar compounds like this compound. nih.gov In positive ion mode, the protonated molecule [M+H]+ of this compound would be observed. The exact mass measurement provided by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule, further confirming its identity. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion (the protonated molecule) to generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule, enabling its unambiguous identification even in complex matrices. The fragmentation of this compound would likely involve the loss of the oxygen atom and other characteristic cleavages of the molecule. The identification of this compound as an oxidative degradation product of Bromhexine has been confirmed using mass spectrometry. researchgate.net

Table 3: Mass Spectrometric Data for this compound

| Compound | Molecular Formula | Precursor Ion [M+H]+ (m/z) |

| This compound | C14H20Br2N2O | 390.9991 |

Note: The exact mass of the protonated molecule may vary slightly depending on the specific isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. libretexts.orgbeilstein-journals.org Both ¹H and ¹³C NMR are utilized to confirm the identity of this compound.

In a typical ¹H NMR spectrum of this compound, specific proton signals and their coupling patterns are observed, which are distinct from the parent compound, Bromhexine. While specific chemical shift data for this compound is not widely published in readily available literature, the formation of the N-oxide bond induces significant changes in the chemical environment of the neighboring protons, particularly those on the cyclohexyl and methyl groups attached to the nitrogen atom. This results in a downfield shift of these signals compared to Bromhexine.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The carbon atoms directly bonded to the newly formed N-oxide group experience a change in their electronic environment, leading to characteristic shifts in the ¹³C NMR spectrum. A patent describing the synthesis of Bromhexine hydrochloride provides an example of the types of data obtained from NMR analysis for related compounds. google.com

Table 1: Representative NMR Data for Bromhexine-related Structures This table is illustrative and based on general principles of NMR spectroscopy and data from related compounds. Specific data for this compound should be determined experimentally.

| Nucleus | Bromhexine (Predicted) | This compound (Predicted Change) | Rationale |

|---|---|---|---|

| ¹H (N-CH₃) | ~2.3 ppm | Downfield shift | Deshielding effect of the N-oxide group |

| ¹H (N-CH-cyclohexyl) | ~2.5 ppm | Downfield shift | Deshielding effect of the N-oxide group |

| ¹³C (N-CH₃) | ~40 ppm | Downfield shift | Change in electronic environment due to N-oxidation |

| ¹³C (N-CH-cyclohexyl) | ~65 ppm | Downfield shift | Change in electronic environment due to N-oxidation |

The definitive confirmation of the this compound structure is achieved by comparing the experimentally obtained NMR data with that of a certified reference standard. patsnap.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. core.ac.ukpressbooks.pub When analyzing this compound, IR spectroscopy is particularly useful for confirming the presence of the N-oxide functional group. The formation of the N-oxide from the tertiary amine in Bromhexine leads to the appearance of a characteristic absorption band in the IR spectrum. researchgate.net

The N-O stretching vibration in N-oxides typically appears in the region of 950-970 cm⁻¹. researchgate.net This band is often strong and provides clear evidence of the oxidation of the nitrogen atom. In a study of Bromhexine degradation, the appearance of an intense band at 970.48 cm⁻¹ was indicative of the formation of the N-oxide. researchgate.net Other characteristic bands for Bromhexine and its N-oxide would include N-H stretching vibrations for the primary amine group, C-H stretching for aliphatic and aromatic groups, and C-Br stretching. nih.govresearchgate.net

Table 2: Key IR Absorption Frequencies for Bromhexine and this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in Bromhexine | Expected in this compound |

|---|---|---|---|

| N-H (amine) | 3300-3500 | Yes | Yes |

| C-H (aliphatic) | 2850-2960 | Yes | Yes |

| C-H (aromatic) | 3000-3100 | Yes | Yes |

| N-O (N-oxide) | 950-970 | No | Yes |

| C-Br | 500-600 | Yes | Yes |

Ultraviolet-Visible (UV-Vis) Spectroscopy in N-Oxide Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds, including Bromhexine and its N-oxide derivative. omicsonline.orggenspark.ai The method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum. omicsonline.org The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. omicsonline.orgscispace.com

For Bromhexine hydrochloride, the maximum absorbance (λmax) is typically observed around 240 nm and 266.5-270 nm. researchgate.netomicsonline.orgasiapharmaceutics.info The formation of the N-oxide can lead to a shift in the absorption maximum, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. researchgate.net Studies on other N-oxide compounds have shown characteristic UV-Vis spectra that differ from their parent compounds. researchgate.netresearchgate.net For instance, the oxidation of nicotinic acid to its N-oxide resulted in a characteristic λmax at 254 nm. researchgate.net

UV-Vis spectroscopy is frequently employed in the development of stability-indicating assays and for the quantification of Bromhexine in the presence of its degradation products, including the N-oxide. genspark.aiasiapharmaceutics.info The development of such methods often involves scanning solutions in the 200-400 nm range to identify suitable wavelengths for quantification where the parent drug and its impurities have distinct absorption characteristics. researchgate.net

Electrochemical and Sensor-Based Methods for N-Oxide Detection and Kinetic Studies

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like Bromhexine and its metabolites. rsc.orgmdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of a substance at an electrode surface. researchgate.net Various electrochemical sensors have been developed for the determination of Bromhexine, and these can be adapted for the detection of this compound. rsc.orgmdpi.com

The tertiary amine group in Bromhexine is susceptible to oxidation, forming the N-oxide. researchgate.netresearchgate.net This electrochemical behavior can be exploited for its detection. For example, differential pulse voltammetry (DPV) has been used to study the oxidation of Bromhexine. researchgate.net The formation of this compound would alter the voltammetric profile, allowing for its indirect detection and quantification.

Furthermore, sensor-based methods, such as those using ion-selective electrodes (ISEs), have been employed for kinetic studies of Bromhexine degradation. researchgate.netresearchgate.net These sensors can monitor the decrease in the concentration of the parent drug over time as it degrades, providing valuable information about the rate of formation of degradation products like the N-oxide. researchgate.netresearchgate.net A study on the oxidative degradation of Bromhexine using an ISE allowed for real-time monitoring of the process and determination of the reaction kinetics. researchgate.netresearchgate.net Recent research has also focused on developing advanced electrochemical sensors, such as those modified with nanomaterials, to enhance sensitivity and selectivity for detecting molecules like Bromhexine. mdpi.commdpi.comnih.gov

Table 3: Comparison of Electrochemical Methods for Bromhexine Analysis

| Technique | Principle | Application for N-Oxide | Key Findings/Potential |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Measures current as a function of a linearly changing potential with superimposed pulses. | Detection of changes in the oxidation peak of Bromhexine due to N-oxide formation. | Offers good sensitivity and can be used for quantitative analysis. researchgate.net |

| Cyclic Voltammetry (CV) | Scans the potential of an electrode and measures the resulting current. | Characterization of the redox behavior of Bromhexine and its N-oxide. | Provides information on the electrochemical mechanism of oxidation. mdpi.com |

| Ion-Selective Electrodes (ISEs) | Measures the activity of a specific ion in a solution. | Kinetic studies of Bromhexine degradation to its N-oxide by monitoring the decrease of the parent drug. | Enables real-time monitoring and determination of degradation rates. researchgate.netresearchgate.net |

| Amperometric Sensors | Measures the current produced by the electrochemical oxidation or reduction of a substance. | Potentially for direct or indirect quantification of this compound. | Can be highly sensitive and suitable for routine analysis. mdpi.com |

Degradation Pathways and Stability Studies of Bromhexine N Oxide

Identification of Bromhexine (B1221334) N-Oxide as a Degradation Product and Impurity

Bromhexine N-Oxide is recognized as a degradation product and impurity of Bromhexine. lgcstandards.comcleanchemlab.como2hdiscovery.co Its chemical name is N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexanamine oxide. cleanchemlab.como2hdiscovery.co The presence of this compound is a critical consideration in the quality control of bromhexine pharmaceutical products. cleanchemlab.com Advanced analytical techniques such as UPLC-MS and HPLC are employed for the detection and quantification of this compound and other impurities in bromhexine formulations. genspark.ai Regulatory bodies, including the European Pharmacopoeia, have established standards for the identification of impurities like this compound. genspark.ai

Forced Degradation Studies and Stress Testing of Bromhexine and its N-Oxide

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. genspark.ainih.gov These studies involve subjecting the drug to more severe conditions than those used for accelerated stability testing. nih.gov For bromhexine, stress testing is conducted under various conditions, including exposure to acid, base, oxidation, heat, and light, to assess its stability and the formation of degradation products like the N-oxide. ijpsonline.comnih.govinnovareacademics.inzjyj.org.cn

Commonly used stress conditions include:

Acidic hydrolysis: Using hydrochloric acid or sulfuric acid (0.1–1 M). nih.govrjptonline.org

Basic hydrolysis: Using sodium hydroxide (B78521) or potassium hydroxide (0.1–1 M). nih.govrjptonline.org

Oxidation: Using hydrogen peroxide (H₂O₂). ijpsonline.comnih.gov

Thermal degradation: Applying elevated temperatures (e.g., 50–70 °C). nih.gov

Photodegradation: Exposing the substance to UV light (e.g., 254 nm). ijpsonline.comnih.gov

In one study, bromhexine hydrochloride was subjected to forced degradation using 0.5 M HCl and 0.5 M NaOH, which were identified as the harshest conditions, leading to a significant increase in the amount of Impurity E. researchgate.net Another study on a combination product containing bromhexine hydrochloride performed stress tests with 0.1N HCl, 0.1N NaOH, 3.0% H₂O₂, UV light (254 nm), and heat (70°C). ijpsonline.comnih.gov

The information from these studies is crucial for developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products. science.gov

Mechanistic Investigations of N-Oxide Formation and Degradation Pathways

The formation of this compound occurs through the oxidation of the tertiary amine group in the bromhexine molecule. researchgate.net This tertiary amine is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide, which leads to the formation of the N-oxide. researchgate.net

The degradation of bromhexine can follow several pathways. Under aqueous chlorination conditions, one of the key processes is cyclization, forming a tetrahydropyrimidine (B8763341) cycle. nih.gov This cyclized product can then undergo further transformations, including chlorination and the substitution of bromine atoms with chlorine. nih.gov Another identified degradation pathway involves a radical mechanism, where one bromhexine molecule degrades into a reactive species that then reacts with another bromhexine molecule to form Impurity E. researchgate.net

Kinetic Analysis of N-Oxide Formation and Decomposition

Kinetic studies are vital for understanding the rate at which this compound forms and decomposes, which is essential for ensuring the safety and efficacy of pharmaceutical products. researchgate.net One study investigated the kinetics of the formation of N-nitroso-N-methyl-N-cyclohexylamine (NMCA) from bromhexine and nitrite (B80452), a reaction that has a narrow pH optimum at pH 3 and is relatively quick, with about 70% of the maximum amount of NMCA formed after one hour. nih.gov The formation of NMCA was found to be dependent on the square of the nitrite concentration. nih.gov

Another study focused on the oxidative degradation kinetics of bromhexine using an ion-selective electrode to monitor the process in real-time. researchgate.net This kinetic study determined the activation energy for the oxidation of bromhexine to be 6.4 kcal mol⁻¹. researchgate.netresearchgate.net

Impact of Formulation and Environmental Factors on N-Oxide Stability

The stability of bromhexine and the formation of its N-oxide are influenced by both the formulation and environmental factors. najah.edu For instance, the hygroscopic nature of bromhexine hydrochloride, meaning its tendency to absorb moisture, can affect its stability and must be considered during formulation and packaging. ijnrd.org

A study on a 1% w/v oral solution of bromhexine hydrochloride found that the degradation of the drug was faster at higher temperatures and humidity (40 °C/75% RH) compared to more moderate conditions (25 °C/60% RH). najah.edu The solution remained stable for at least two years at 25°C/60% RH. najah.edu In another study of orodispersible tablets, samples stored under accelerated conditions (higher temperature and humidity) showed an increase in known impurities, including the N-oxide. researchgate.netresearchgate.net However, even after three years, the level of Impurity E remained below the 0.2% identification threshold set by the ICH. researchgate.net

These findings highlight the importance of controlling storage conditions and selecting appropriate excipients in the formulation to ensure the stability of bromhexine and minimize the formation of degradation products like this compound.

Theoretical and Computational Research on Bromhexine N Oxide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of Bromhexine (B1221334) N-Oxide. researchgate.netiosrjournals.org These calculations can predict molecular geometries, bond lengths, bond angles, and the distribution of electron density within the molecule.

The introduction of the N-oxide functional group significantly alters the electronic landscape of the parent bromhexine molecule. The N→O bond is a polar covalent bond that introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. jchemrev.com This charge separation has a cascading effect on the rest of the molecule, influencing its chemical reactivity and intermolecular interactions. Theoretical studies on similar N-oxide compounds have shown that the N→O bond formation can lead to changes in the lengths of adjacent bonds, such as the C-N bonds. nih.gov

Key structural parameters for Bromhexine N-Oxide, such as bond lengths and angles around the N-oxide group, can be theoretically calculated. These parameters are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Predicted Structural and Electronic Properties of this compound Note: The following data is illustrative and based on general principles of quantum chemical calculations for N-oxide compounds. Specific values for this compound would require dedicated computational studies.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| N-O Bond Length | ~1.3-1.4 Å | Influences the polarity and reactivity of the N-oxide group. |

| C-N-O Bond Angle | ~109-112° | Determines the local geometry around the nitrogen atom. |

| Mulliken Charge on Oxygen | Highly negative | Indicates a site susceptible to electrophilic attack. |

| Mulliken Charge on Nitrogen | Positive | Indicates a degree of electron deficiency. |

| Dipole Moment | Significantly increased compared to Bromhexine | Higher polarity affects solubility and intermolecular interactions. |

This table is generated based on general theoretical principles and not on specific experimental data for this compound.

Furthermore, quantum chemical calculations can map the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a highly negative potential around the oxygen atom of the N-oxide group, making it a prime site for hydrogen bonding and interactions with electrophiles. acs.org

Molecular Modeling and Dynamics Simulations Related to N-Oxide Reactivity

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, particularly concerning its reactivity. mdpi.comresearchgate.net While quantum calculations offer a static picture, MD simulations can model the molecule's movement and interactions over time in a simulated biological environment. frontiersin.orgfrontiersin.org

The reactivity of the N-oxide group is a key area of investigation. N-oxides can act as proton acceptors, influencing the molecule's behavior in different pH environments. acs.org MD simulations can be used to study the interaction of this compound with water molecules and other potential hydrogen bond donors or acceptors. These simulations can reveal the stability of these interactions and the preferred hydrogen bonding patterns. jchemrev.com

| Simulation Parameter | Hypothetical Finding for this compound | Implication for Reactivity |

|---|---|---|

| Hydrogen Bond Analysis | Stable hydrogen bonds formed between the N-oxide oxygen and water molecules. | The N-oxide group is a strong hydrogen bond acceptor, influencing solubility and interactions. |

| Conformational Analysis | The cyclohexyl ring and the brominated phenyl ring exhibit specific preferred orientations. | The overall shape of the molecule is influenced by the polar N-oxide group. |

| Interaction with Model Membranes | The N-oxide may orient towards the aqueous phase at a lipid bilayer interface. | Affects how the molecule approaches and interacts with cell membranes. |

This table is for illustrative purposes and does not represent actual experimental results for this compound.

In Silico Prediction of N-Oxidation Sites and Metabolic Transformation

In silico tools are increasingly used to predict the metabolic fate of drug candidates, including the sites of oxidation and the resulting metabolites. frontiersin.orgpensoft.net For a molecule like bromhexine, which has multiple potential sites for metabolism, these predictive models can help identify the most likely transformations.

The formation of this compound itself is a metabolic transformation, specifically an N-oxidation reaction. This type of reaction is common for tertiary amines and is often mediated by flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes. mdpi.com In silico metabolism prediction software uses rule-based systems or machine learning algorithms to identify which atoms in a molecule are most susceptible to enzymatic attack. acs.org These tools would likely flag the tertiary nitrogen atom in bromhexine as a probable site for N-oxidation.

Beyond its formation, computational tools can predict the further metabolism of this compound. While N-oxides are often more polar and readily excreted, they can sometimes undergo further biotransformation. researchgate.net For example, N-oxides can be reduced back to the parent amine. In silico models can assess the likelihood of such reductive metabolism. Microbial transformation studies, which can sometimes mimic mammalian metabolism, have shown that Cunninghamella species can metabolize bromhexine, and the involvement of CYP3A4-like enzymes has been suggested. nih.gov

Table 3: Predicted Metabolic Transformations for Bromhexine and its N-Oxide Note: This table is based on general metabolic pathways and predictions from in silico tools. frontiersin.orgpensoft.net

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite | In Silico Tool/Approach |

|---|---|---|---|

| Bromhexine | N-Oxidation | This compound | Knowledge-based systems (e.g., Meteor, BioTransformer) |

| Bromhexine | N-dealkylation | N-(2-amino-3,5-dibromobenzyl)cyclohexanamine | CYP450 metabolism prediction |

| This compound | Reduction | Bromhexine | Reductive metabolism prediction |

This table outlines plausible metabolic pathways predicted by computational models.

Computational Analysis of N-Oxide Stability and Degradation Mechanisms

Computational methods are valuable for assessing the chemical stability of drug molecules and predicting their degradation pathways. nih.govacs.org The introduction of an N-oxide group can alter the stability of a compound. While N-oxidation is a metabolic pathway, it can also be a degradation pathway under certain storage or environmental conditions.

Quantum chemical calculations can be used to study the intrinsic stability of the N→O bond and the molecule as a whole. researchgate.net For instance, calculations can determine the bond dissociation energy of the N-O bond, providing an indication of its strength. The introduction of the polar N-oxide group can also influence the stability of other parts of the molecule by altering electron distribution. researchgate.net

Software programs like Zeneth® are designed to predict the degradation products of pharmaceuticals under various stress conditions (e.g., acid, base, oxidative). nih.govacs.orgresearchgate.net These tools use knowledge bases of chemical reactions to forecast how a molecule like this compound might degrade. capes.gov.br For example, they could predict hydrolysis, oxidation, or rearrangement reactions. A study on the stability of bromhexine itself identified several degradation products under reflux conditions, including 3-cyclohexyl-6,8-dibromo-chinazoline-4-one and 2-amino-3,5-dibromo-benzaldehyde. nih.gov Computational tools could be employed to investigate the mechanisms of formation of these and other potential degradation products from this compound.

Table 4: Potential Degradation Pathways of this compound Amenable to Computational Analysis Note: This table lists hypothetical degradation pathways that could be investigated using computational tools, based on known chemistry of N-oxides and bromhexine.

| Degradation Condition | Potential Reaction | Potential Degradation Product(s) | Computational Method |

|---|---|---|---|

| Acidic Hydrolysis | Rearrangement and hydrolysis | Aldehydes, secondary amines | DFT to model reaction mechanisms |

| Oxidative Stress | Further oxidation of the aromatic ring or side chain | Hydroxylated or carbonylated derivatives | In silico degradation prediction software (e.g., Zeneth®) |

| Photochemical | Photolytic cleavage of bonds | Radical species, rearranged products | Quantum chemical calculations of excited states |

| Thermal Stress | Elimination or rearrangement reactions | Alkenes, iminium species | DFT to calculate activation energies for thermal decomposition |

This table illustrates potential degradation routes for computational investigation.

Future Research Directions and Emerging Methodologies

Development of Advanced Synthetic Routes for N-Oxide Analogs

The synthesis of N-oxides and their analogs is a cornerstone of medicinal chemistry, aimed at exploring new therapeutic agents and understanding metabolic pathways. Traditional synthetic methods are increasingly being supplemented and replaced by advanced, computer-assisted strategies to enhance efficiency, yield, and sustainability.

The development of synthetic routes often starts with precursor molecules. For Bromhexine (B1221334), a known method involves the reduction of 2-amino-3,5-dibromobenzaldehyde (B195418) to form 2-amino-3,5-dibromobenzyl alcohol, which is then chlorinated and subsequently undergoes amination and salification to produce Bromhexine hydrochloride. patsnap.com Future research could focus on adapting and optimizing such multi-step syntheses for the direct and selective formation of N-oxide analogs, potentially through novel oxidizing agents or catalytic processes that are compatible with the various functional groups present in the molecule.

Furthermore, exploration into the synthesis of novel coordination complexes, such as the ternary metal complexes of Bromhexine with amino acids like glycine, opens another avenue. researchgate.net Investigating the N-oxidation of such complexes could lead to the development of new chemical entities with unique physicochemical and biological properties.

Table 1: Comparison of Synthetic Approaches

| Approach | Description | Potential Advantages for N-Oxide Synthesis |

|---|---|---|

| Traditional Synthesis | Relies on established, manually designed reaction pathways. | Well-understood reaction mechanisms. |

| Computer-Aided Retrosynthesis | Utilizes AI and machine learning (e.g., Synthia) to design optimal synthetic routes. acs.org | Increased efficiency, discovery of novel pathways, improved yield and sustainability. uniba.itacs.org |

| Process Optimization | Focuses on refining existing multi-step syntheses of precursors like Bromhexine HCl. patsnap.com | Higher purity, reduced cost, and better scalability for producing N-oxide analogs. |

| Complexation Chemistry | Involves synthesizing derivatives like metal complexes prior to or after N-oxidation. researchgate.net | Potential for novel compounds with unique properties. |

Integration of High-Resolution Analytical Techniques for Trace Analysis of N-Oxides

The detection and quantification of N-oxides, which often exist as minor metabolites or impurities, require highly sensitive and specific analytical methods. Bromhexine N-Oxide is a known impurity of Bromhexine, and its monitoring is crucial for quality control in pharmaceutical formulations. researchgate.net

Future research will focus on the further integration and refinement of high-resolution analytical techniques for the trace analysis of N-oxides. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a central tool. Validated HPLC methods have been established for the estimation of Bromhexine, often using C8 or C18 columns with mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffers, and UV detection. nih.gov The evolution of this technique, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offers faster analysis times and superior resolution.

Coupling liquid chromatography with mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and structural information, which is critical for identifying and quantifying trace-level impurities like this compound in complex matrices. researchgate.net Studies have successfully used LC-DAD-MS/MS to identify unknown degradation products of Bromhexine, demonstrating the power of this hyphenated technique. researchgate.net

Other advanced analytical methods that hold promise include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For elemental analysis, which can be relevant for brominated compounds like Bromhexine. scispace.com

Electrokinetic Chromatography: Offers alternative selectivity for separating closely related compounds. scispace.com

Thin-Layer Chromatography (TLC) Densitometry: A cost-effective method that can be optimized for quantifying Bromhexine in the presence of its degradation products. researchgate.net

The goal is to develop robust, validated analytical methods capable of detecting impurities at levels corresponding to the ICH identification threshold (e.g., below 0.2%). researchgate.net

Table 2: High-Resolution Analytical Techniques for N-Oxide Analysis

| Technique | Application in Bromhexine/N-Oxide Analysis | Key Advantages |

|---|---|---|

| HPLC / UHPLC | Separation and quantification of Bromhexine and its impurities, including N-oxide. researchgate.netnih.gov | High resolution, reproducibility, well-established. |

| LC-MS/MS | Identification and trace-level quantification of degradation products. researchgate.net | High sensitivity and specificity, structural elucidation. |

| TLC Densitometry | Quantitative analysis of Bromhexine and its oxidative degradation products. researchgate.net | Cost-effective, requires small solvent quantities. researchgate.net |

| Spectrophotometry | Quantification based on charge-transfer complexation or oxidation reactions. scispace.com | Simple, rapid for certain applications. |

Application of Artificial Intelligence and Machine Learning in N-Oxide Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many areas of chemical and pharmaceutical research, including the study of N-oxides. researchgate.netcopernicus.org While direct applications to this compound are still emerging, the principles from related fields demonstrate significant potential.

As mentioned, computer-aided synthesis design is a primary application of AI. acs.org Beyond retrosynthesis, ML models can be trained to predict the outcome of specific N-oxidation reactions, forecast potential side products, and suggest optimal reaction conditions.

In the broader field of oxide research, ML algorithms such as Random Forest (RF), Support Vector Regression (SVR), and Artificial Neural Networks (ANN) are used to model and predict complex phenomena. mdpi.commdpi.com For instance, these models can estimate nitrous oxide emissions by learning from input variables like temperature and chemical concentrations. mdpi.commdpi.com A similar approach could be adapted for N-oxide research to:

Predict the metabolic fate of drugs, identifying the likelihood of N-oxidation based on molecular structure.

Model the degradation kinetics of N-oxides under various storage conditions.

Screen virtual libraries of compounds to identify novel N-oxide analogs with desirable properties.

ML models are also being developed to predict material properties, such as the thermal conductivity of metal oxides, by identifying key fundamental descriptors. cambridge.org This methodology could be transferred to predict the physicochemical properties of drug N-oxides, aiding in the early stages of drug development.

Exploration of this compound as a Model Compound for N-Oxide Chemistry

A model compound is a well-characterized substance used to study specific chemical phenomena or to develop and validate new methodologies. This compound is an excellent candidate to serve as a model compound for several aspects of N-oxide chemistry.

Firstly, it is a known and well-documented metabolite and impurity of a widely used pharmaceutical agent, Bromhexine. researchgate.netveeprho.com Its chemical structure, N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine oxide, is confirmed, and reference standards are available. synzeal.comaxios-research.comlgcstandards.com This established identity provides a solid foundation for its use in research.

Secondly, its formation as a degradation product in pharmaceutical formulations has been studied, particularly under accelerated stability testing conditions. researchgate.net This makes it a practical model for investigating degradation pathways and kinetics relevant to the pharmaceutical industry. Researchers can use this compound to develop and validate more sensitive analytical techniques for impurity profiling. researchgate.netresearchgate.net

Thirdly, the synthesis of Bromhexine itself involves multiple steps, offering various points for modification to study the effects of structural changes on the propensity for N-oxidation. patsnap.com By systematically creating analogs and studying their conversion to the corresponding N-oxides, researchers can gain deeper insights into the structure-reactivity relationships governing N-oxide formation.

Q & A

Q. What methodological approaches are used to synthesize and characterize Bromhexine N-Oxide?

Synthesis typically involves oxidation of bromhexine using agents like hydrogen peroxide or enzymatic pathways. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to confirm molecular weight. For novel compounds, X-ray crystallography may validate crystal structure, while known derivatives require comparison to literature spectra .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

Purity is assessed via HPLC with UV detection or UPLC-MS/MS for high sensitivity. Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions. For example, factorial experimental designs (e.g., varying pH from 3.0–8.0) can identify solubility thresholds and degradation pathways, as demonstrated in bromhexine hydrochloride studies .

Q. What mechanistic insights support this compound’s role in inhibiting viral entry?

Bromhexine’s metabolite, ambroxol, inhibits transmembrane serine protease 2 (TMPRSS2), blocking SARS-CoV-2 spike protein cleavage. Researchers use in vitro models (e.g., human alveolar cells) treated with this compound to measure TMPRSS2 activity via fluorogenic assays or Western blotting. Comparative studies with knockout cell lines (e.g., TMPRSS2−/−) further validate specificity .

Advanced Research Questions

Q. How should pharmacokinetic studies for this compound be designed to account for species-specific metabolism?

Employ noncompartmental analysis (NCA) using software like Phoenix WinNonlin to calculate parameters (e.g., Cmax, t1/2). In vivo studies in animal models (e.g., poultry) utilize UPLC-MS/MS for plasma concentration tracking. Cross-species comparisons require adjusting for metabolic differences, such as cytochrome P450 activity, and validating via hepatic microsome assays .

Q. What experimental strategies resolve contradictions in transporter-mediated uptake of N-oxide derivatives?

Conflicting data on transporter involvement (e.g., OCT1) can be addressed using HEK293 cells overexpressing specific transporters and knockout models (e.g., Oct1−/− mice). Competitive inhibition assays with prototypical substrates (e.g., sorafenib N-oxide) and siRNA silencing clarify transport mechanisms. Negative results in overexpression systems suggest alternative pathways, as seen in sorafenib studies .

Q. How do researchers optimize formulation stability for this compound in clinical settings?

Stability is pH-dependent; factorial designs test compatibility with common infusions (e.g., 0.9% NaCl, dextrose). Turbidity measurements and HPLC monitor precipitation and degradation. For alkaline combinations (pH >6.0), buffer systems (e.g., citrate-phosphate) or encapsulation (e.g., liposomes) mitigate instability .

Q. What in vitro and ex vivo models best evaluate this compound’s antiviral efficacy?

Primary human airway epithelial cells (HAECs) or organoids infected with pseudotyped viruses (e.g., SARS-CoV-2 spike-pseudotyped lentivirus) quantify viral entry inhibition via luciferase assays. Ex vivo lung tissue models measure surfactant secretion (critical for alveolar defense) using ELISA or lipidomics .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in solubility data across studies?

Meta-analyses of published solubility profiles (e.g., logP, pKa) combined with computational modeling (e.g., COSMO-RS) predict behavior under untested conditions. Experimental replication under standardized buffers (e.g., USP phosphate buffers) and inter-laboratory validation reduce variability .

Q. What statistical methods are critical for interpreting conflicting efficacy results in preclinical trials?

Bayesian hierarchical models account for between-study heterogeneity. Sensitivity analyses exclude outliers, while subgroup analyses (e.g., by cell type or dosage) identify context-dependent effects. For example, bromhexine’s variable efficacy in COVID-19 trials may reflect differences in TMPRSS2 expression levels across cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.